Predicted pKa Modulation via 3,5-Dimethoxy Substitution Pattern
The 3,5-dimethoxy substitution pattern on the phenyl ring of 1-(3,5-Dimethoxyphenyl)cyclopropanamine is predicted to modulate the basicity of the primary amine, a critical parameter influencing its pharmacokinetic and target engagement profile. Compared to the unsubstituted analog, 1-phenylcyclopropanamine, the electron-donating methoxy groups are expected to increase the amine's pKa, affecting its protonation state at physiological pH [1]. This is a key differentiator from regioisomers like 1-(3,4-dimethoxyphenyl)cyclopropanamine, where the para-methoxy group's resonance effect may lead to a different pKa value . The predicted pKa of 7.55±0.20 for the target compound provides a quantitative benchmark for comparison .
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 7.55 ± 0.20 |
| Comparator Or Baseline | 1-Phenylcyclopropanamine (unsubstituted analog); 1-(3,4-Dimethoxyphenyl)cyclopropanamine (regioisomer) |
| Quantified Difference | Not available for comparators; difference in pKa is inferred from the electron-donating effect of methoxy groups. |
| Conditions | Predicted value at 25 °C using ACD/Labs software |
Why This Matters
The pKa value dictates the compound's ionization state at physiological pH, directly impacting solubility, permeability, and potential for target binding, thereby guiding its suitability for specific assays.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Fundamentals and applications in chemistry and biology. American Chemical Society. View Source
